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molecular formula C12H17N3O2 B8729009 2-(azetidin-3-yloxy)-3-(tetrahydro-2H-pyran-4-yl)pyrazine

2-(azetidin-3-yloxy)-3-(tetrahydro-2H-pyran-4-yl)pyrazine

Cat. No. B8729009
M. Wt: 235.28 g/mol
InChI Key: FEAUQXGPAHGVDJ-UHFFFAOYSA-N
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Patent
US08497265B2

Procedure details

To a N2 purged round bottom flask was added benzyl 3-(3-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-yloxy)azetidine-1-carboxylate (see PREPARATION P28.2; 490 mg, 1.334 mmol), pearlman's catalyst (37.5 mg, 0.267 mmol) and EtOH (10 mL). A balloon of H2 was placed atop the round bottom flask. After 20 hours, the reaction was filtered through CELITE® and the cake was washed with EtOAc. The filtrate was concentrated in vacuo to give 2-(azetidin-3-yloxy)-3-(tetrahydro-2H-pyran-4-yl)pyrazine (240 mg, 1.020 mmol, 76% yield), as a tan residue. MS (ESI) m/z 236.1 (MH+).
Name
benzyl 3-(3-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-yloxy)azetidine-1-carboxylate
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
37.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:8]([O:13][CH:14]3[CH2:17][N:16](C(OCC4C=CC=CC=4)=O)[CH2:15]3)=[N:9][CH:10]=[CH:11][N:12]=2)[CH2:3][CH2:2]1>[OH-].[OH-].[Pd+2].CCO>[NH:16]1[CH2:15][CH:14]([O:13][C:8]2[C:7]([CH:4]3[CH2:5][CH2:6][O:1][CH2:2][CH2:3]3)=[N:12][CH:11]=[CH:10][N:9]=2)[CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
benzyl 3-(3-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-yloxy)azetidine-1-carboxylate
Quantity
490 mg
Type
reactant
Smiles
O1CCC(=CC1)C=1C(=NC=CN1)OC1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
37.5 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through CELITE®
WASH
Type
WASH
Details
the cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1CC(C1)OC1=NC=CN=C1C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.02 mmol
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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